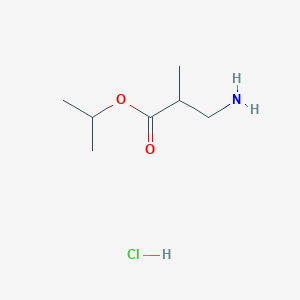
Propan-2-yl 3-amino-2-methylpropanoate hydrochloride
説明
Propan-2-yl 3-amino-2-methylpropanoate hydrochloride, also known as zopiclone, is a non-benzodiazepine hypnotic agent used for the treatment of insomnia. It has a CAS number of 1354950-62-1 . The molecular formula is C7H16ClNO2 and it has a molecular weight of 181.66 .
Molecular Structure Analysis
The molecular structure of Propan-2-yl 3-amino-2-methylpropanoate hydrochloride consists of a propan-2-yl group attached to a 3-amino-2-methylpropanoate group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Propan-2-yl 3-amino-2-methylpropanoate hydrochloride include a molecular weight of 181.66 and a molecular formula of C7H16ClNO2 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the sources I consulted.科学的研究の応用
Synthesis and Structural Analysis
Propan-2-yl 3-amino-2-methylpropanoate hydrochloride is involved in the synthesis and structural analysis of various chemical compounds. For example, it has been used in the resolution of racemic mixtures and the determination of absolute configurations of certain esters, as demonstrated by Drewes et al. (1992) in their work on the resolution and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters (Drewes, Emslie, Field, Khan, & Ramesar, 1992). Such compounds play crucial roles in pharmaceutical synthesis and material science.
Chemical Characterization and Biological Activity
In the field of organic chemistry, the compound has been a subject of interest for the synthesis of novel derivatives with potential biological activities. Aghekyan et al. (2017) explored its use in generating new propan-2-ol derivatives showing moderate adrenergic blocking and sympatholytic activities, highlighting its relevance in developing therapeutic agents (Aghekyan, Mkryan, Tsatinyan, Noravyan, & Gasparyan, 2017).
Material Science and Corrosion Inhibition
In material science, derivatives of propan-2-yl 3-amino-2-methylpropanoate hydrochloride have been investigated for their potential as corrosion inhibitors. Vikneshvaran and Velmathi (2017) studied Schiff bases derived from L-Tryptophan, which showed significant efficacy in preventing stainless steel corrosion in acidic environments (Vikneshvaran & Velmathi, 2017). Such research is crucial for extending the lifespan of materials in harsh chemical conditions.
Pharmacological Potential
The compound's derivatives have been explored for their pharmacological potential. For instance, its involvement in the synthesis of κ-opioid receptor antagonists with significant selectivity and affinity for receptors suggests potential applications in treating depression and addiction disorders, as illustrated by Grimwood et al. (2011) (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011).
特性
IUPAC Name |
propan-2-yl 3-amino-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)10-7(9)6(3)4-8;/h5-6H,4,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOCESIVZMQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-amino-2-methylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






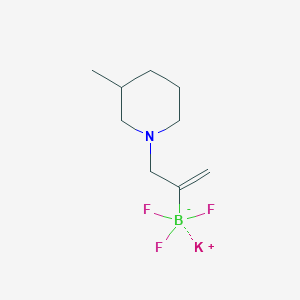
![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)
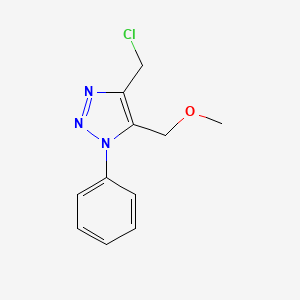
![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)
![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)

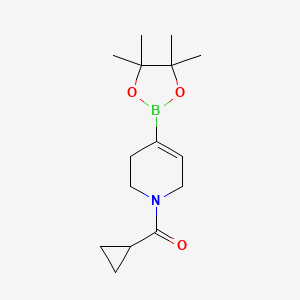
![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)

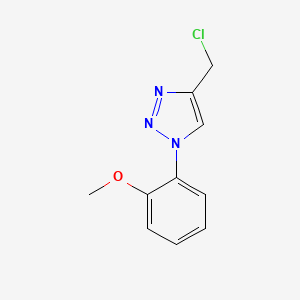
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)